(E)-N-{3,3'-DIMETHYL-4'-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE
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Overview
Description
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE is a complex organic compound characterized by the presence of biphenyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE typically involves a multi-step process. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Thiophene Moiety: The thiophene groups can be introduced via a Stille coupling reaction using a thiophene stannane and a halogenated biphenyl derivative.
Formation of the Imine Linkage: The final step involves the condensation of the biphenyl-thiophene intermediate with an appropriate aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE is unique due to its specific combination of biphenyl and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(3-methylthiophen-2-yl)methylideneamino]phenyl]phenyl]-1-(3-methylthiophen-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2S2/c1-17-9-11-29-25(17)15-27-23-7-5-21(13-19(23)3)22-6-8-24(20(4)14-22)28-16-26-18(2)10-12-30-26/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCJBVOXUVVAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C=CS4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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